molecular formula C13H19BrN2O B7568264 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide

4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide

Cat. No. B7568264
M. Wt: 299.21 g/mol
InChI Key: GPWSYUISCKWBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a variety of biochemical and physiological effects that make it a promising candidate for further research. In

Mechanism of Action

The mechanism of action of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer activity, as well as its potential neuroprotective effects. However, there are also limitations to using this compound, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide. One potential direction is to explore the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide involves several steps. The starting material for this synthesis is 1-ethyl-2-methylpyrrole-4-carboxylic acid, which is reacted with cyclobutanemethanol and thionyl chloride to yield the corresponding acid chloride. This acid chloride is then reacted with N-methylpiperazine and sodium azide to yield the desired product.

Scientific Research Applications

4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of several diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activity in vitro, and further studies are needed to explore its potential as a therapeutic agent.

properties

IUPAC Name

4-bromo-N-(cyclobutylmethyl)-1-ethyl-N-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-3-16-9-11(14)7-12(16)13(17)15(2)8-10-5-4-6-10/h7,9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWSYUISCKWBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(=O)N(C)CC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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